1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-8-2-1-7(13)4-9(8)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZJAHWBSYZSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=CC(=C2)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chloro-fluorobenzene derivative reacts with the pyrrolidine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
Chemical Reactions Analysis
1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Hydrolysis: The carboxylic acid group can be hydrolyzed to form corresponding carboxylate salts in the presence of bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's efficacy against various Gram-positive bacteria and fungi, addressing the urgent need for new antimicrobial agents due to rising resistance.
Study Overview
A study investigated the antimicrobial properties of 1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid against multidrug-resistant pathogens. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Enterococcus faecalis.
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
The compound's structure-dependent activity suggests that modifications could enhance its efficacy against resistant strains.
Anticancer Research
The compound has also been evaluated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines.
Case Studies
- MCF-7 Cell Study : Researchers observed that varying concentrations of the compound led to significant reductions in cell viability compared to control groups, with morphological changes consistent with apoptosis.
- A549 Cell Study : Another investigation focused on lung cancer cells, confirming the compound's potential as a therapeutic agent through its ability to induce apoptosis and inhibit proliferation.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents in the phenyl ring can enhance the compound’s binding affinity to target proteins, influencing their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the observed therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents enhance electrophilicity, improving interactions with biological targets. For example, the 5-Cl, 2-OH derivative exhibited 1.5× higher antioxidant activity than ascorbic acid due to phenolic hydroxyl radical scavenging .
- Hydroxyl vs. Methoxy Groups : The 2-hydroxyphenyl derivatives (e.g., 1-(5-Chloro-2-hydroxyphenyl)) showed superior antioxidant activity compared to methoxy-substituted analogues, likely due to the hydrogen-donating capacity of the hydroxyl group .
Pharmacological Profiles
Antioxidant Activity
- Mechanism : Derivatives with free hydroxyl groups (e.g., 1-(5-Chloro-2-hydroxyphenyl)) act via radical scavenging (DPPH assay) and Fe³⁺ reduction (reducing power assay). Compound 10 (1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) showed 1.5× higher DPPH scavenging than ascorbic acid .
- Impact of Heterocycles : Incorporation of oxadiazole or triazole moieties at C3 increased activity. For instance, a triazole derivative exhibited 1.35× higher antioxidant capacity than vitamin C .
Antimicrobial and Anticancer Activity
Biological Activity
1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.
- Chemical Formula : C₁₁H₉ClFNO₃
- Molecular Weight : 257.65 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Synthesis
The synthesis of this compound typically involves the reaction of appropriate chloro and fluorinated phenyl precursors with pyrrolidine derivatives. The synthetic pathway often includes:
- Formation of the pyrrolidine ring.
- Introduction of the carboxylic acid moiety.
- Substitution reactions to incorporate chlorine and fluorine atoms on the phenyl ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays using human cancer cell lines, particularly A549 (lung adenocarcinoma), demonstrated significant cytotoxic effects. The compound's activity was compared against standard chemotherapeutic agents, revealing promising results:
| Compound | Viability Reduction (%) | p-value |
|---|---|---|
| This compound | 63.4% | <0.05 |
| Cisplatin | 19.7% | - |
| Cytosine Arabinoside | 24.5% | - |
The structure-dependent nature of its anticancer activity was observed, with modifications to the phenyl substituents enhancing efficacy significantly.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various Gram-positive bacteria and drug-resistant fungi. In a study using broth microdilution techniques, it was found that:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | >128 µg/mL |
| Escherichia coli | >128 µg/mL |
These results indicate limited antibacterial activity; however, derivatives with additional functional groups may enhance this property.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Fluorine Substitution : Enhances lipophilicity and potentially increases membrane permeability.
- Chlorine Substitution : May affect binding affinity to biological targets.
Case Studies
- Anticancer Research : A study demonstrated that the compound reduced A549 cell viability by up to 63.4% compared to untreated controls, indicating its potential as a lead compound in cancer therapy .
- Antioxidant Activity : Compounds similar to this compound have shown significant antioxidant properties, suggesting that derivatives could be explored for dual-action therapies targeting both cancer and oxidative stress .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the chloro and fluoro substituents. Aromatic proton splitting patterns distinguish para/ortho substitution.
- IR Spectroscopy : Stretching frequencies for the carbonyl group (5-oxopyrrolidine, ~1700 cm) and carboxylic acid (~2500-3300 cm) validate functional groups.
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–280 nm) assesses purity, while high-resolution MS confirms molecular weight .
How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Basic
Design accelerated stability studies by:
Dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C.
Sampling at intervals (0, 7, 14, 30 days) and analyzing via HPLC for degradation products.
Identifying hydrolytic cleavage sites (e.g., lactam ring opening at acidic pH) using LC-MS/MS .
What in vitro assays are suitable for preliminary assessment of biological activity?
Q. Basic
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify cytotoxicity. Dose-response curves (1–100 µM) determine IC values .
- Enzyme Inhibition : Test inhibition of PYCR1 (pyrroline-5-carboxylate reductase 1), a target for metabolic disorders, via spectrophotometric NADPH depletion assays .
How can conflicting biological activity data between analogs be resolved?
Advanced
Discrepancies often arise from substituent electronic effects or stereochemistry. Strategies include:
Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., Cl vs. F at position 5) and test activity across multiple cell lines.
Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to correlate substituent effects with bioactivity .
Meta-Analysis : Cross-reference data from structurally related compounds (e.g., 1-(3,4-difluorophenyl) derivatives) to identify trends .
What strategies improve regioselectivity during halogen substitution in the phenyl ring?
Q. Advanced
- Directing Groups : Introduce temporary protecting groups (e.g., nitro) to steer electrophilic substitution.
- Metal-Mediated Coupling : Use Suzuki-Miyaura reactions to attach pre-functionalized aryl boronic acids to the pyrrolidinone core.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance halogen mobility in SNAr reactions .
How can crystallization challenges be addressed for X-ray diffraction studies?
Q. Advanced
- Co-Crystallization : Add co-formers (e.g., nicotinamide) to stabilize the carboxylic acid group via hydrogen bonding.
- Solvent Screening : Test mixed solvents (e.g., ethanol/water) to modulate solubility. Slow evaporation at 4°C often yields suitable crystals.
- Synchrotron Radiation : Use high-intensity X-rays to resolve weakly diffracting crystals .
What computational tools predict metabolic pathways and toxicity profiles?
Q. Advanced
- ADMET Prediction : Software like SwissADME estimates bioavailability, CYP450 interactions, and hepatotoxicity.
- Molecular Dynamics Simulations : Simulate binding to metabolic enzymes (e.g., cytochrome P450) to identify potential reactive metabolites.
- DEREK Nexus : Flags structural alerts (e.g., Michael acceptors) linked to genotoxicity .
How do steric and electronic effects influence the compound’s reactivity in derivatization?
Q. Advanced
- Steric Effects : The 2-chloro-5-fluorophenyl group hinders nucleophilic attack at the pyrrolidinone’s 3-carboxylic acid. Use bulky coupling agents (e.g., EDC/HOAt) for amide bond formation.
- Electronic Effects : Electron-withdrawing substituents (Cl, F) deactivate the phenyl ring, reducing susceptibility to electrophilic substitution. Meta-directing fluorine requires careful planning for further functionalization .
What methodologies validate the compound’s role in targeting specific enzymes or receptors?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., PYCR1).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS).
- Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
